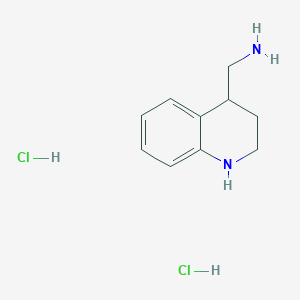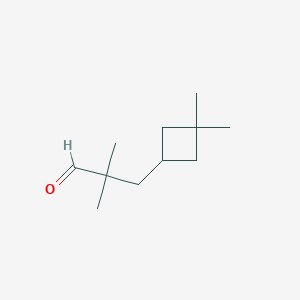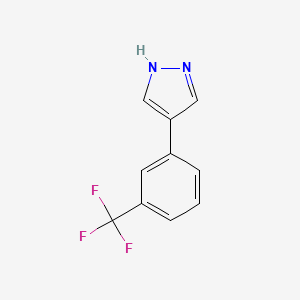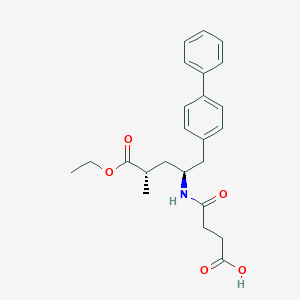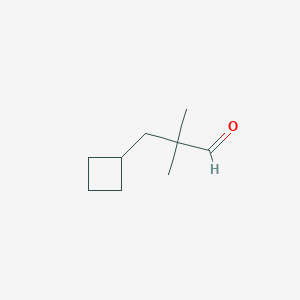
4,4,5,5-Tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane
説明
4,4,5,5-Tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane (TMTD) is an organoboron compound that has been used in various scientific research applications. It is a colorless solid and is soluble in organic solvents such as ether, benzene, and chloroform. TMTD has been studied extensively due to its unique properties and its potential applications in various scientific fields.
科学的研究の応用
Synthesis of Boron-Containing Stilbenes : The compound is utilized in synthesizing boron-containing stilbene derivatives, which are significant intermediates for creating conjugated polyenes. These compounds are potential materials for applications like LCD technology. Additionally, these boron-containing polyenes have been under exploration for their potential therapeutic applications for neurodegenerative diseases (Das et al., 2015).
Development of Silicon-Based Drugs and Odorants : A variant of the compound has been used as a building block for creating biologically active silicon-containing molecules, showcasing its utility in the synthesis of advanced pharmaceuticals and aromatic compounds (Büttner et al., 2007).
Preparation of Propargylation Reagent : The compound has been employed in a scalable process to prepare a key propargylation reagent, demonstrating its utility in large-scale synthetic organic chemistry and highlighting its role in streamlining synthetic routes (Fandrick et al., 2012).
Catalyzed Dehydrogenative Borylation : It has been used in the presence of rhodium and ruthenium catalysts for the dehydrogenative borylation of vinylarenes, resulting in regio- and stereodefined vinylboronates. This showcases the compound's versatility in facilitating complex catalytic reactions (Murata et al., 2002).
Application in Fluorescence Sensing : A pyrene derivative of the compound has been synthesized, displaying sensitivity and selectivity for H2O2, indicating its potential application in fluorescence sensing and living cell detection (Nie et al., 2020).
Palladium-Catalyzed Silaboration of Allenes : This compound has been used in a palladium-catalyzed silaboration process, indicating its role in complex organic reactions and potential applications in synthesizing diverse organic molecules (Chang et al., 2005).
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BCl3O2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)10(16)9(7)15/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZTUCRLWSSSRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1435694.png)
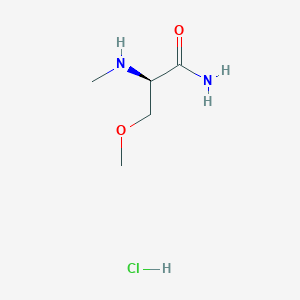
![4-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide](/img/structure/B1435697.png)
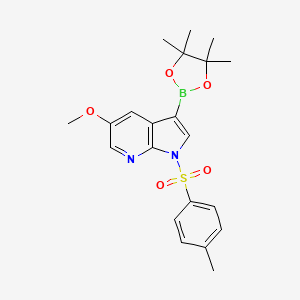

![tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1435703.png)
![9-Oxa-2-azaspiro[5.5]undecan-3-one](/img/structure/B1435704.png)
